molecular formula C14H17N3S B2880846 2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034602-77-0

2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2880846
CAS RN: 2034602-77-0
M. Wt: 259.37
InChI Key: XMQBSJXZVGOVBQ-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure composed of two nitrogen-containing rings. Attached to this core are a cyclopropyl group and a thiophen-3-ylmethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the attachment of the cyclopropyl and thiophen-3-ylmethyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyrazine core, with the cyclopropyl and thiophen-3-ylmethyl groups attached at the 2- and 5-positions, respectively .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or -withdrawing nature of the substituents, steric hindrance, and the stability of the resulting products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antibacterial Activity : A study by Rani and Mohamad (2014) explored the synthesis of pyrazoline derivatives, closely related to the structure , demonstrating promising antibacterial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Rani & Mohamad, 2014).

Anticancer Applications

Tyrosine Kinase Inhibition and Anticancer Activity : Research conducted by Abdo et al. (2020) on cyclohexane-1,3-dione derivatives, which include structural motifs similar to the compound of interest, revealed their efficacy as anticancer drugs and tyrosine kinase inhibitors. These compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as leads in cancer therapy (Abdo, Mohareb, & Halim, 2020).

Heterocyclic Synthesis with Antitumor Activities : Another study focused on the synthesis of pyrazole derivatives using cyanoacetylhydrazine, leading to compounds with notable antitumor activities. This research underscores the importance of such heterocyclic compounds in developing new antitumor agents and exploring their mechanisms of action (Mohareb, El-Sayed, & Abdelaziz, 2012).

Synthesis of Biologically Active Compounds

New Pyrazolothiazole Derivatives : Turgut et al. (2007) reported on the synthesis of pyrazolothiazole derivatives, emphasizing their potential as biologically active compounds. Such research efforts are crucial for expanding the chemical space of compounds with potential therapeutic applications (Turgut et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when working with this or any chemical compound .

properties

IUPAC Name

2-cyclopropyl-5-(thiophen-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-12(1)14-7-13-9-16(4-5-17(13)15-14)8-11-3-6-18-10-11/h3,6-7,10,12H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQBSJXZVGOVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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